3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)-N-(2-(trifluoromethoxy)phenyl)propanamide
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Overview
Description
3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)-N-(2-(trifluoromethoxy)phenyl)propanamide is a synthetic organic compound It is characterized by the presence of a pyridazinone ring, a trifluoromethoxyphenyl group, and a propanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)-N-(2-(trifluoromethoxy)phenyl)propanamide typically involves the following steps:
Formation of the Pyridazinone Ring: The pyridazinone ring can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones under acidic or basic conditions.
Introduction of the Trifluoromethoxyphenyl Group: This step involves the coupling of the pyridazinone intermediate with a trifluoromethoxyphenyl halide using a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction.
Formation of the Propanamide Moiety: The final step involves the acylation of the intermediate with a suitable acylating agent, such as propanoyl chloride, under basic conditions to form the desired propanamide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the synthesis for commercial applications.
Chemical Reactions Analysis
Types of Reactions
3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)-N-(2-(trifluoromethoxy)phenyl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the trifluoromethoxyphenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogenating agents or nucleophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction may produce alcohols or amines.
Scientific Research Applications
3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)-N-(2-(trifluoromethoxy)phenyl)propanamide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmaceutical agent, particularly for its anti-inflammatory and anticancer properties.
Materials Science: It is explored for use in the development of advanced materials, such as organic semiconductors and polymers.
Biological Studies: The compound is used in biological assays to study its effects on various cellular pathways and molecular targets.
Mechanism of Action
The mechanism of action of 3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)-N-(2-(trifluoromethoxy)phenyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular pathways. For example, it may inhibit key enzymes involved in inflammation, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)-N-(2-methoxyphenyl)propanamide: Similar structure but with a methoxy group instead of a trifluoromethoxy group.
3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)-N-(2-chlorophenyl)propanamide: Similar structure but with a chlorophenyl group.
Uniqueness
The presence of the trifluoromethoxy group in 3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)-N-(2-(trifluoromethoxy)phenyl)propanamide imparts unique physicochemical properties, such as increased lipophilicity and metabolic stability, which may enhance its biological activity and pharmacokinetic profile compared to similar compounds.
Properties
IUPAC Name |
3-(1-methyl-6-oxopyridazin-3-yl)-N-[2-(trifluoromethoxy)phenyl]propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F3N3O3/c1-21-14(23)9-7-10(20-21)6-8-13(22)19-11-4-2-3-5-12(11)24-15(16,17)18/h2-5,7,9H,6,8H2,1H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGKJIXPKOMLDSU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=CC(=N1)CCC(=O)NC2=CC=CC=C2OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F3N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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